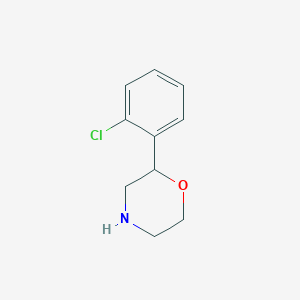2-(2-Chlorophenyl)morpholine
CAS No.: 864539-95-7
Cat. No.: VC6497987
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 864539-95-7 |
|---|---|
| Molecular Formula | C10H12ClNO |
| Molecular Weight | 197.66 |
| IUPAC Name | 2-(2-chlorophenyl)morpholine |
| Standard InChI | InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 |
| Standard InChI Key | GZOCSISIGGFMGP-UHFFFAOYSA-N |
| SMILES | C1COC(CN1)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(2-Chlorophenyl)morpholine features a six-membered morpholine ring fused to a 2-chlorophenyl group. The morpholine ring consists of four carbon atoms, one oxygen atom, and one nitrogen atom, adopting a chair conformation. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-chlorophenyl)morpholine |
| SMILES | C1COC(CN1)C2=CC=CC=C2Cl |
| InChI Key | GZOCSISIGGFMGP-UHFFFAOYSA-N |
| PubChem CID | 3739938 |
The stereochemistry of related analogs, such as (2R,5S)-2-(2-chlorophenyl)-5-methylmorpholine (PubChem CID 39242973), demonstrates how subtle structural modifications alter physicochemical and biological profiles .
Physicochemical Properties
Data from American Elements and PubChem reveal the following properties :
| Property | Value |
|---|---|
| Appearance | Liquid |
| Density | Not explicitly reported |
| Solubility | Likely soluble in polar organic solvents |
| Storage Conditions | Room temperature, inert atmosphere |
The compound’s liquid state at ambient temperatures facilitates its use in synthetic workflows but necessitates precautions against inhalation and dermal exposure due to its hazard profile .
Synthesis and Manufacturing
Industrial-Scale Production
American Elements reports bulk packaging options for morpholine derivatives, including 5-gallon pails and 1-ton super sacks, indicating scalability . High-purity grades (99.9%+) are achievable via column chromatography or distillation, critical for pharmaceutical applications where impurity profiles are tightly controlled .
Industrial and Research Applications
Pharmaceutical Intermediates
Chem-Impex identifies 2-(2-chlorophenyl)morpholine oxalate as a key intermediate in drug discovery, particularly for central nervous system (CNS) agents and anti-inflammatory drugs . Its morpholine moiety enhances blood-brain barrier permeability, a desirable trait in neurotherapeutics.
Agrochemical Formulations
The chlorophenyl group contributes to pesticidal activity by disrupting insect neurotransmission. While specific studies are lacking, analogs like fipronil (a phenylpyrazole insecticide) validate the chlorophenyl motif’s efficacy in agrochemistry .
Material Science
Morpholine derivatives are employed in corrosion inhibitors and polymer stabilizers. The electron-withdrawing chlorine atom in 2-(2-chlorophenyl)morpholine could improve thermal stability in epoxy resins, though empirical data are needed .
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: - and -NMR spectra of related compounds show morpholine ring protons at δ 3.6–4.0 ppm and aromatic protons at δ 7.2–7.8 ppm .
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 197.66 for the parent compound .
Chromatography
Purification via silica gel chromatography (3% methanol in dichloromethane) is standard, yielding >98% purity for research-grade material .
Future Directions
Research priorities include:
-
Mechanistic Studies: Elucidating the compound’s COX inhibition mechanism through molecular docking.
-
Derivatization: Exploring substitutions at the 5-position of the morpholine ring to enhance selectivity.
-
Scale-Up Optimization: Developing continuous-flow synthesis to improve yield and reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume